
CU-CPT-8m
概要
科学的研究の応用
CU-CPT-8m is extensively used in scientific research to investigate the role of TLR8 in various biological processes. Some of its key applications include:
作用機序
CU-CPT-8mは、TLR8に特異的に結合し、TLR8を静止状態に安定化させることにより、その効果を発揮します。これにより、TLR8の活性化が阻止されます . TLR8のこの阻害は、TNF-αおよびIL-8などの炎症性サイトカインの産生を減少させます . 関与する分子経路には、炎症と免疫応答の調節に不可欠なMAPK、NF-κB、およびSMAD2/3経路が含まれます .
類似の化合物との比較
類似の化合物
TLR7/8-IN-1: TLR7とTLR8の両方の結晶性阻害剤であり、自己免疫疾患の研究に使用されています.
CL264: TLR7の選択的アゴニストであり、先天性免疫シグナルに関する研究に使用されています.
Capillarisin: STAT3活性化の新しいブロッカーであり、免疫機能も調節します.
This compoundの独自性
This compoundは、TLR7などの他のトール様受容体に対する影響が最小限で、TLR8に対する高い特異性を持つ点が特徴です . この特異性は、さまざまな生物学的プロセスや疾患におけるTLR8の異なる役割を研究するための貴重なツールとなります .
Safety and Hazards
準備方法
合成経路と反応条件
. 特定の合成経路と反応条件は、専有技術であり、詳細については公表されていません。
工業生産方法
CU-CPT-8mの工業生産方法は広く文書化されていません。 通常、高純度と一貫性を確保するために、制御された条件下で研究室で生産されます .
化学反応の分析
反応の種類
CU-CPT-8mは、ピラゾロ[1,5-a]ピリミジンコアやカルボキサミド基などの反応性官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件
This compoundの合成と反応に使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒や、目的の生成物の形成を促進するためのさまざまな触媒が含まれます .
生成される主要な生成物
This compoundを含む反応から生成される主要な生成物は、通常、官能基が修飾された誘導体であり、これらは構造活性相関を研究し、TLR8アンタゴニストとしての化合物の有効性を最適化するために使用されます .
科学研究への応用
This compoundは、さまざまな生物学的プロセスにおけるTLR8の役割を調査するために、科学研究で広く使用されています。主な用途には以下が含まれます。
類似化合物との比較
Similar Compounds
TLR7/8-IN-1: A crystalline inhibitor of both TLR7 and TLR8, used in autoimmune disease research.
CL264: A selective agonist of TLR7, used in studies about innate immune signals.
Capillarisin: A novel blocker of STAT3 activation, which also modulates immune function.
Uniqueness of CU-CPT-8m
This compound is unique in its high specificity for TLR8, with minimal effects on other toll-like receptors such as TLR7 . This specificity makes it a valuable tool for studying the distinct roles of TLR8 in various biological processes and diseases .
特性
IUPAC Name |
7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)12-5-6-16-14-11(13(15)19)8-17-18(12)14/h2-8H,1H3,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGGVGQAVODNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


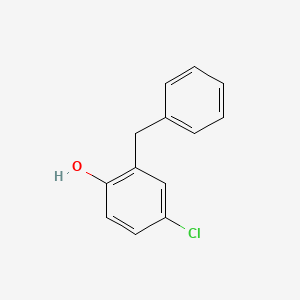
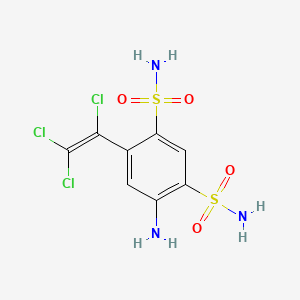
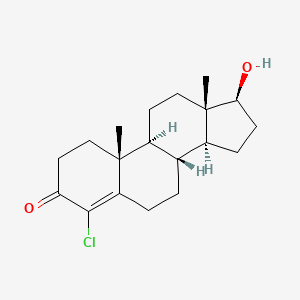



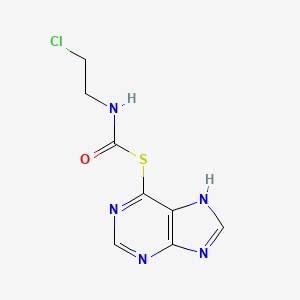
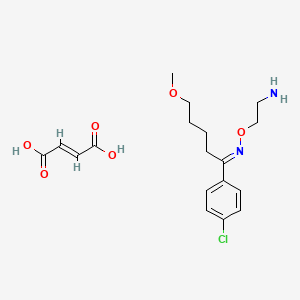

![Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate](/img/structure/B1669259.png)
![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)

